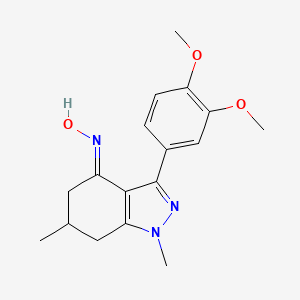

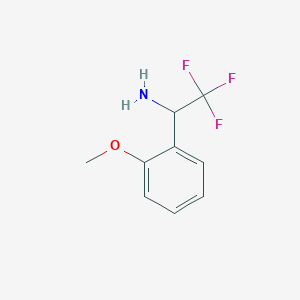

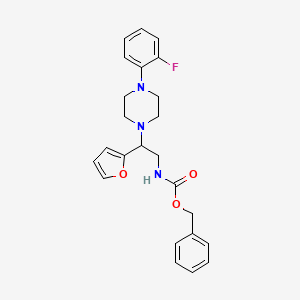

N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide is a derivative of cyclohexanecarboxamide, which is a core structure for various pharmacologically active compounds. The presence of an amino and hydroxy group on the phenyl ring suggests potential for interaction with biological targets. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insights into the potential characteristics and applications of N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide.

Synthesis Analysis

The synthesis of related compounds, such as the hydroxamic derivatives of cyclohexane series, involves the introduction of functional groups that confer inhibitory activity against angiotensin-converting enzyme (ACE) . The synthesis routes for these compounds are designed to introduce chirality and specific functional groups that are essential for biological activity. Although the exact synthesis of N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide is not detailed, similar synthetic strategies could be employed, such as functional group transformations and chiral synthesis techniques.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been characterized by techniques like IR spectroscopy, 1H-NMR spectroscopy, and X-ray crystallography . These compounds typically exhibit a chair conformation of the cyclohexane ring, which is a common and stable conformation for cyclohexane derivatives. The molecular conformation is often stabilized by intramolecular hydrogen bonds, which could also be expected in the structure of N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide, potentially influencing its binding properties and biological activity.

Chemical Reactions Analysis

The chemical reactivity of cyclohexanecarboxamide derivatives is influenced by the substituents on the cyclohexane ring and the amide group. The presence of an amino group can participate in the formation of hydrogen bonds and potentially in nucleophilic reactions, while the hydroxy group can be involved in hydrogen bonding and act as a weak acid. The papers provided do not detail specific reactions for N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide, but the reactivity patterns of similar compounds suggest that it could engage in interactions with biological macromolecules or undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxamide derivatives are determined by their molecular structure and functional groups. For instance, the solubility, melting point, and stability of these compounds can vary significantly based on the presence and position of substituents like aryl groups, amino groups, and hydroxy groups. The papers provided do not offer specific data on the physical and chemical properties of N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide, but similar compounds have been characterized by elemental analysis and spectroscopic methods to determine these properties . These methods could be applied to N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide to gain a comprehensive understanding of its properties.

Aplicaciones Científicas De Investigación

Antifibrinolytic and Hemostatic Applications

Research on compounds with similar structural features to N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide has shown efficacy in antifibrinolytic therapy. For instance, Tranexamic Acid, a synthetic derivative of the amino acid lysine, demonstrates significant potential in reducing perioperative blood loss, managing gynecological bleeding disorders, and reducing mortality in trauma patients with significant bleeding. Its mechanism involves the inhibition of plasminogen activator substances, thereby preventing the dissolution of fibrin clots (McCormack, 2012).

Anticancer Research

Compounds structurally related to N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide have been studied for their anticancer properties. Mafosfamide, a cyclophosphamide analog, shows promise in preclinical investigations and clinical trials for various types of cancer due to its alkylating action, which leads to DNA cross-linking and cell death. Its efficacy in intrathecal administration suggests potential in regional cancer therapy (Mazur et al., 2012).

Neuropharmacology and Epilepsy Treatment

The exploration of compounds with effects on neurotransmitter systems can offer insights into the treatment of neurological disorders. For example, studies on the roles of NMDA and AMPA receptors in epilepsy highlight the potential of receptor antagonists in managing seizures. This research underscores the importance of understanding specific receptor roles in disease pathogenesis, which could be relevant for compounds like N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide if they interact with similar pathways (Hanada, 2020).

Environmental and Biotechnological Applications

The study of biodegradable polymers and sustainable chemicals from biomass underlines the environmental applications of chemical research. Lactic acid, produced from biomass, serves as a precursor for various green chemistry applications, illustrating how compounds with functional groups similar to N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide might be used in developing sustainable materials and chemicals (Gao et al., 2011).

Antimicrobial Activity

The antimicrobial activity of natural compounds, such as eugenol, demonstrates the potential for chemical compounds to serve as bases for new antimicrobial agents. Studies on eugenol have shown broad-spectrum antimicrobial activity against both bacteria and fungi, suggesting a similar research path for N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide if it possesses similar functional properties (Marchese et al., 2017).

Propiedades

IUPAC Name |

N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5,14H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYEIQTHCNOBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,4-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]butanamide](/img/structure/B2501160.png)

![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine](/img/structure/B2501163.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501166.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2501167.png)

![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide](/img/structure/B2501173.png)

![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)